

# EED226: A Novel Epigenetic Modulator for HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | EED226  |           |
| Cat. No.:            | B607271 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The persistence of latent HIV reservoirs in infected individuals is a major obstacle to a cure. One promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with latency-reversing agents (LRAs) to make them susceptible to immune-mediated clearance. **EED226** is a potent and selective small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in maintaining HIV latency by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that silences gene expression. By inhibiting EED, **EED226** disrupts PRC2 activity, leading to a reduction in H3K27me3 levels and subsequent reactivation of latent HIV. These application notes provide a comprehensive overview of the use of **EED226** in HIV latency reversal studies, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

## **Mechanism of Action**

**EED226** allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2, by binding to the H3K27me3-binding pocket of EED. This prevents the feedback mechanism that is required for robust PRC2 activity, leading to a global decrease in H3K27me3 levels. The reduction of this repressive mark at the HIV 5' Long Terminal Repeat (LTR)



## Methodological & Application

Check Availability & Pricing

promoter region results in a more permissible chromatin environment, which is associated with an increase in histone H3 lysine 27 acetylation (H3K27ac), an activating mark. This epigenetic shift facilitates the recruitment of transcriptional machinery and ultimately leads to the reactivation of HIV gene expression.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- To cite this document: BenchChem. [EED226: A Novel Epigenetic Modulator for HIV Latency Reversal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607271#eed226-in-hiv-latency-reversal-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com